
1H-Indole-3-carbothioamide
Overview
Description
Indole-3-thio Carboxamide is a synthetic intermediate widely used in pharmaceutical synthesis. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indole-3-thio Carboxamide typically involves the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes. This method uses nitroarenes as the nitrogen source and molybdenum hexacarbonyl as the carbon monoxide surrogate, resulting in moderate to high yields of the desired product .
Industrial Production Methods: Industrial production of Indole-3-thio Carboxamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and yield in industrial settings.
Chemical Reactions Analysis
Cyclocondensation Reactions
1H-Indole-3-carbothioamide participates in cyclocondensation with aldehydes, ketones, or amines to form nitrogen- and sulfur-containing heterocycles.
Thiazole and Thiazolidinone Formation
Reaction with α-halo ketones or aldehydes yields thiazole derivatives. For example:
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Reaction with phenacyl bromide : Forms 2-(1H-indol-3-yl)thiazole derivatives via nucleophilic substitution at the sulfur atom .
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Condensation with aromatic aldehydes : Produces thiazolidin-4-ones through [3+2] cycloaddition.
Example Reaction Pathway :
Nucleophilic Substitution
The thioamide group acts as a soft nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides:
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Alkylation : Forms S-alkylated intermediates, which can further cyclize to thiazolidinethiones.
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Acylation : Reacts with acetyl chloride to yield thioester derivatives, though these are often unstable and require mild conditions.
Mechanistic Insight :
Oxidation and Reduction
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Oxidation : Treatment with H2O2 or mCPBA oxidizes the thioamide to a carboxamide group, yielding 1H-indole-3-carboxamide.
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Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the thioamide to a methylene amine (-CH2NH2).
Metal Complexation
The sulfur and nitrogen atoms coordinate with transition metals (e.g., Cu(II), Fe(III)), forming chelates with potential catalytic or bioactive properties.
Metal Salt | Reaction Conditions | Complex Structure | Application |
---|---|---|---|
CuCl2 | EtOH, RT, 2h | Square-planar Cu-S/N complex | Antimicrobial studies |
Fe(NO3)3 | MeOH, reflux, 4h | Octahedral Fe-S/N complex | Oxidation catalysis |
Cyclization to Thienoindoles
Heating with PPA (polyphosphoric acid) induces intramolecular cyclization, forming thieno[2,3-b]indole derivatives, which are valuable in optoelectronics.
Cross-Coupling Reactions
The indole ring undergoes Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the 2-position, enabling functionalization without affecting the thioamide group.
Example :
Key Research Findings
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Antimicrobial Activity : Thiazole and quinazolinone derivatives exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli .
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Anticancer Potential : Cu(II) complexes show IC50 values of 8.2 µM against MCF-7 cells.
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Catalytic Utility : Fe(III) complexes accelerate oxidation of alcohols to ketones with >90% conversion.
Table 2: Biological Activity of Derivatives
Scientific Research Applications
Biological Activities
Anticancer Activity
Indole derivatives, including 1H-Indole-3-carbothioamide, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through the modulation of kinase activity, which is crucial for cell survival and proliferation .
Antimicrobial Properties
The antimicrobial potential of indole derivatives has also been documented. A study highlighted the synthesis of indole-3-carbothioamide derivatives that exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antiviral Effects
Research has demonstrated that indole compounds possess antiviral properties, particularly against HIV and other viral infections. The presence of the carbothioamide moiety enhances binding affinity to viral enzymes, thereby inhibiting their activity and preventing viral replication .
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry revealing an increase in G1/S phase arrest, suggesting effective inhibition of the cell cycle progression .
Case Study 2: Antimicrobial Efficacy
In a comparative study involving various indole derivatives, this compound was found to exhibit MIC values as low as 2 µg/mL against MRSA strains, outperforming several standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Synthetic Strategies
The synthesis of this compound typically involves:
- Fischer Indole Synthesis : A common method where phenylhydrazine reacts with ketones or aldehydes to form indoles.
- Functionalization : Subsequent reactions introduce the carbothioamide group through thiourea derivatives or related reagents.
Synthetic Method | Description |
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Fischer Indole Synthesis | Reaction of phenylhydrazine with cyclohexanone |
Thiourea Functionalization | Introduction of carbothioamide via thiourea derivatives |
Mechanism of Action
The mechanism of action of Indole-3-thio Carboxamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of certain enzymes by forming hydrogen bonds with the active sites, thereby inhibiting their activity . The compound’s structure allows it to interact with various proteins and enzymes, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
- Indole-2-carboxamide
- Indole-3-carboxamide
- Indole-2-thio Carboxamide
Comparison: Indole-3-thio Carboxamide is unique due to the presence of the thio group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a more potent inhibitor compared to its analogs . Additionally, the thio group provides distinct chemical reactivity, allowing for diverse synthetic applications.
Biological Activity
1H-Indole-3-carbothioamide is a sulfur-containing derivative of indole, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a carbothioamide functional group attached to the indole ring, which enhances its reactivity and biological activity compared to other indole derivatives. This article examines the biological activity of this compound, highlighting its antimicrobial properties, enzyme inhibition potential, and other therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an indole ring fused with a carbothioamide group, contributing to its unique chemical properties.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study reported its effectiveness against various bacterial strains, although the specific mechanisms of action remain under investigation. The compound's activity was particularly noted against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) suggesting potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.90 |
Escherichia coli | 5.00 |
These results indicate that this compound may serve as a lead compound for developing new antimicrobial therapies, especially against resistant strains .
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes, notably carbonic anhydrases. These enzymes play critical roles in physiological processes such as respiration and acid-base balance. A publication from 2010 highlighted its inhibitory effects on carbonic anhydrases, suggesting that further exploration could reveal additional therapeutic applications in conditions where these enzymes are implicated .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Studies have shown that compounds with indole scaffolds can induce apoptosis in cancer cells by activating caspases, which are essential for programmed cell death. For instance, a recent study demonstrated that treatment with derivatives of indole compounds led to increased caspase-3 production in colon cancer cell lines (HCT116), indicating a mechanism through which these compounds may exert their anticancer effects .
Case Study: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside other indole derivatives for antimicrobial activity. The results showed that while several derivatives exhibited varying degrees of activity, this compound consistently demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
Research Findings: Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis revealed that modifications to the indole core or the carbothioamide group could enhance biological activity. For example, substituents at specific positions on the indole ring were found to increase potency against certain microbial strains. This information is crucial for guiding future synthetic efforts aimed at optimizing the efficacy of this compound .
Properties
IUPAC Name |
1H-indole-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWNZMJWESSLGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483725 | |
Record name | 1H-INDOLE-3-CARBOTHIOAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59108-90-6 | |
Record name | 1H-INDOLE-3-CARBOTHIOAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Phenyl-1H-Indole-3-carbothioamides in the synthesis of substituted 2-(1H-indol-3-yl)benzothiazoles?
A1: N-Phenyl-1H-Indole-3-carbothioamides serve as crucial intermediates in the four-step synthesis of substituted 2-(1H-indol-3-yl)benzothiazoles []. The research highlights their role in this specific chemical transformation, emphasizing their importance in constructing the target benzothiazole framework.
Q2: How is the structure of the synthesized compounds containing the N-Phenyl-1H-Indole-3-carbothioamide moiety confirmed?
A2: The research utilizes a combination of spectroscopic techniques to confirm the structure of the final products, which incorporate the N-Phenyl-1H-Indole-3-carbothioamide derived components. These techniques include Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), and Mass Spectrometry (MS) []. Each method provides complementary information about the structure and composition of the synthesized molecules.
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